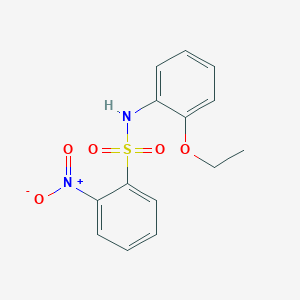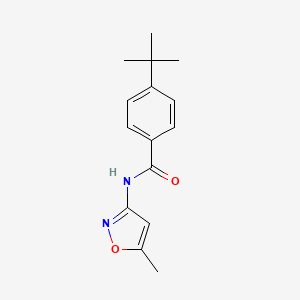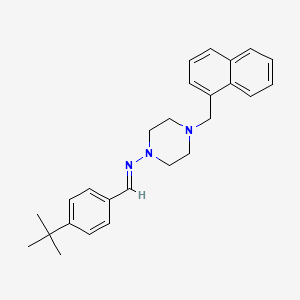
3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 4-morpholinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives, including those similar to 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 4-morpholinecarboxylate, often involves multi-step reactions. For example, functionalized benzofuran scaffolds can be synthesized through a four-step reaction starting from salicyaldehyde derivatives, indicating a potential pathway for the synthesis of the subject compound (Rangaswamy et al., 2017). Moreover, the synthesis of benzofuran-morpholinomethyl-pyrazoline hybrids via the Mannich reaction suggests another method that could be adapted for the synthesis of the target compound (Hassan et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights. For instance, the crystal structure of a closely related compound was elucidated, showing specific orientations and intermolecular interactions, which could provide insights into the molecular structure of 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 4-morpholinecarboxylate (Wang et al., 2009).
Chemical Reactions and Properties
Benzofuran derivatives are known to undergo various chemical reactions, including cycloadditions, condensations, and polymerization inhibitions, indicating the reactive nature of these compounds. For instance, gold(III)-catalyzed tandem reactions of O-arylhydroxylamines with dicarbonyl compounds have been used to synthesize carbonylated benzofuran derivatives, suggesting possible reactions that 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 4-morpholinecarboxylate might undergo (Liu et al., 2010).
Physical Properties Analysis
The physical properties of benzofuran derivatives, such as solubility, melting points, and crystalline structure, can be inferred from similar compounds. The detailed crystallographic analysis provides insights into the physical characteristics that might be expected for 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 4-morpholinecarboxylate.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, can be extrapolated from studies on similar benzofuran compounds. For instance, the synthesis and characterization of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives have shown potential antimicrobial activity, suggesting that similar chemical properties might be explored for the compound (Krawiecka et al., 2012).
Scientific Research Applications
Synthesis and Antimicrobial Activities
The compound has been utilized in the synthesis of novel 1,2,4-triazole derivatives, showcasing antimicrobial activities. These derivatives were synthesized from various ester ethoxycarbonylhydrazones with primary amines, indicating potential for developing antimicrobial agents (Bektaş et al., 2010).
Photoinitiators for Ultraviolet-Curable Pigmented Coatings
The compound has been integrated into copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties. These systems have been evaluated as photoinitiators for ultraviolet-curable pigmented coatings, demonstrating the compound's utility in material sciences and coating technologies (Angiolini et al., 1997).
Anti-Inflammatory and Analgesic Agents
In pharmaceutical research, the compound has been a precursor in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These new compounds have shown promising anti-inflammatory and analgesic properties, indicating potential for therapeutic applications (Abu‐Hashem et al., 2020).
Ionic Liquids Synthesis and Application
Research on the synthesis of 4-benzyl-4-methylmorpholinium-based ionic liquids incorporating the compound has revealed their moderate to low toxicity and potential as new solvents for biomass, showcasing the compound's role in green chemistry and environmental sustainability (Pernak et al., 2011).
Acetylcholinesterase Inhibition
Studies have demonstrated the use of related benzofuran derivatives for inhibiting human acetylcholinesterase and butyrylcholinesterase, highlighting potential applications in treating neurodegenerative diseases (Luo et al., 2005).
Safety and Hazards
properties
IUPAC Name |
(3-methoxycarbonyl-2-methyl-1-benzofuran-5-yl) morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO6/c1-10-14(15(18)20-2)12-9-11(3-4-13(12)22-10)23-16(19)17-5-7-21-8-6-17/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWXTNAMSPUBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)N3CCOCC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonyl)-2-methyl-1-benzofuran-5-yl morpholine-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-methyl-5-{[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5558832.png)

![1-(4-fluorophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5558851.png)
![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5558858.png)

![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5558864.png)
![2-ethyl-1-[(4-hydroxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5558872.png)
![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5558877.png)
![(3aS*,6aS*)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5558884.png)
![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)


![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)